molecular formula C12H14O3 B1338918 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde CAS No. 74189-56-3

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

Cat. No. B1338918
Key on ui cas rn: 74189-56-3
M. Wt: 206.24 g/mol
InChI Key: QYKABQMBXCBINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06645991B1

Procedure details

40.0 g of 4-hydroxybenzaldehyde are dissolved in 400 ml of abs. THF under a protective-gas atmosphere, 55.1 g of dihydropyran and 13.7 g of pyridinium p-toluenesulfonate are added, and the mixture is stirred overnight at room temperature. The solvent is removed in a rotary evaporator, and the residue is subjected to conventional work-up, giving 4-(tetrahydropyran-2-yloxy)benzaldehyde (“BA”) as a colourless oil.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[O:10]1[CH:15]=[CH:14][CH2:13][CH2:12][CH2:11]1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>C1COCC1>[O:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]1[O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
55.1 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
13.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in a rotary evaporator

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(CCCC1)OC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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